molecular formula C3H6N2O B1205042 Pyrazolidin-3-one CAS No. 10234-72-7

Pyrazolidin-3-one

Cat. No.: B1205042
CAS No.: 10234-72-7
M. Wt: 86.09 g/mol
InChI Key: NDGRWYRVNANFNB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrazolidin-3-one is a cyclic compound that has been found to have significant biological activity . It’s important to note that the specific targets of this compound can vary depending on the specific derivative or complex of the compound. It has been found to exhibit inhibitory activities against cyclooxygenase and lipoxygenase . These enzymes play crucial roles in the inflammatory response, making them key targets for anti-inflammatory drugs.

Mode of Action

It is believed that this compound interacts with its targets (such as cyclooxygenase and lipoxygenase) to inhibit their activity . This inhibition can lead to a decrease in the production of certain inflammatory mediators, thereby reducing inflammation.

Biochemical Pathways

This compound affects the biochemical pathways associated with inflammation. By inhibiting the activity of cyclooxygenase and lipoxygenase, it can disrupt the synthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response . The downstream effects of this disruption can include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. By inhibiting the activity of key enzymes involved in the inflammatory response, this compound can decrease the production of inflammatory mediators, leading to a reduction in inflammation and associated symptoms .

Safety and Hazards

While specific safety and hazard information for Pyrazolidin-3-one is not available in the search results, it’s always recommended to handle chemical compounds with appropriate safety measures. For instance, avoid contact with skin and eyes, do not breathe dust, and store in a well-ventilated place .

Future Directions

Pyrazolidin-3-one and its derivatives remain attractive synthetic targets due to their applicability and biological activity . Future research may focus on the enantio- and/or diastereoselective synthesis of this compound derivatives .

Biochemical Analysis

Biochemical Properties

Pyrazolidin-3-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes . Additionally, it interacts with γ-aminobutyrate transferase, influencing neurotransmitter regulation . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and neurotransmission.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives exhibit analgesic and anti-inflammatory properties by modulating the expression of genes involved in these pathways . Furthermore, the compound can affect cellular metabolism by interacting with enzymes that regulate metabolic flux, thereby altering the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit other enzymes, leading to changes in cellular signaling and gene expression . These molecular interactions underpin the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the exact temporal dynamics may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as analgesia and anti-inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase and lipoxygenase, influencing the production of metabolites involved in inflammation . Additionally, the compound can affect metabolic flux by modulating the activity of enzymes that regulate key metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may bind to plasma proteins, affecting its distribution and bioavailability . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its biological effects . The compound’s activity and function can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments for biochemical interactions .

Comparison with Similar Compounds

Uniqueness: Pyrazolidin-3-one is unique due to its structural simplicity, ease of preparation, and wide range of biological activities. Its derivatives have shown promising results in various pharmacological and industrial applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGRWYRVNANFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144928
Record name 3-Pyrazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10234-72-7
Record name 3-Pyrazolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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